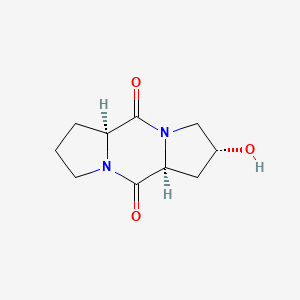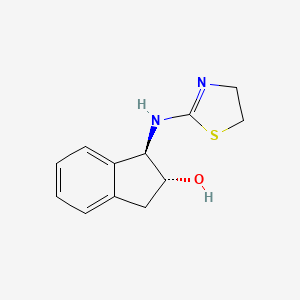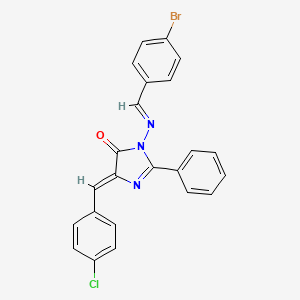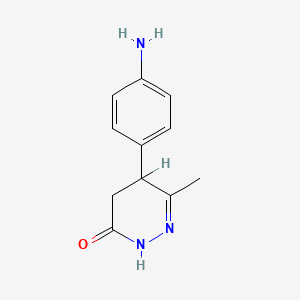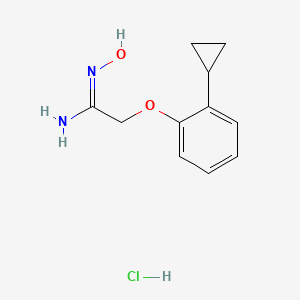
Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride is a chemical compound with a complex structure that includes a cyclopropyl group, a phenoxy group, and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride typically involves the reaction of 2-cyclopropylphenol with ethanimidamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is often subjected to rigorous quality control measures to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride exerts its effects involves interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group may interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride can be compared with other similar compounds such as:
2-(2-cyclohexylphenoxy)ethylamine: Similar structure but with a cyclohexyl group instead of a cyclopropyl group.
2-(2-cyclopropylphenoxy)propanoic acid: Contains a carboxylic acid group instead of an ethanimidamide group.
Propriétés
Numéro CAS |
81720-98-1 |
|---|---|
Formule moléculaire |
C11H15ClN2O2 |
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
2-(2-cyclopropylphenoxy)-N'-hydroxyethanimidamide;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-11(13-14)7-15-10-4-2-1-3-9(10)8-5-6-8;/h1-4,8,14H,5-7H2,(H2,12,13);1H |
Clé InChI |
DCPZQSXHMNWQJD-UHFFFAOYSA-N |
SMILES isomérique |
C1CC1C2=CC=CC=C2OC/C(=N\O)/N.Cl |
SMILES canonique |
C1CC1C2=CC=CC=C2OCC(=NO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)
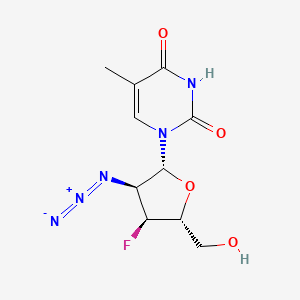

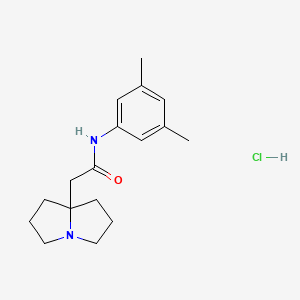
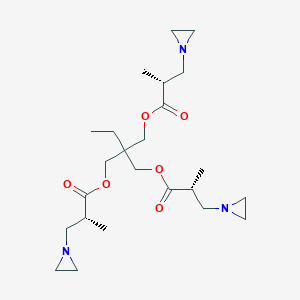
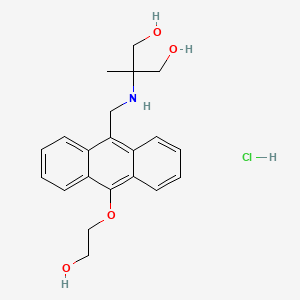
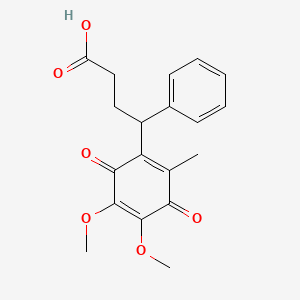
![1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12783334.png)
